![molecular formula C30H48O2 B1163861 30-Oxopseudotaraxasterol CAS No. 160481-71-0](/img/structure/B1163861.png)
30-Oxopseudotaraxasterol
Overview
Description
30-Oxopseudotaraxasterol is a compound presumably related to the broader class of molecules known as triterpenoids, which are known for their diverse range of biological activities and presence in various natural sources. Triterpenoids, such as this compound, are of significant interest in scientific research due to their complex molecular structure and potential pharmacological properties.
Synthesis Analysis
The synthesis of triterpenoids like this compound typically involves complex organic reactions, starting from basic precursors like squalene. The process may involve cyclization, oxidation, and rearrangement steps to achieve the desired structure. For example, the synthesis of related compounds involves selective ozonolysis and Baeyer-Villiger oxidation to introduce oxygen-containing functionalities into the molecule (Akhmetova et al., 2007).
Scientific Research Applications
Therapeutic Potential in Neurodegenerative Disorders
A multifunctional iron chelator drug, M-30, has been synthesized for neurodegenerative disorders like Parkinson's and Alzheimer's diseases. This drug shows promise due to its pro-survival neurorescue effects, regulation of amyloid precursor protein (APP), and β-amyloid levels, suggesting potential applications for compounds with similar properties in treating neurodegenerative diseases (Avramovich-Tirosh et al., 2007).
Antibacterial Effects in Aquaculture
The study of antibacterial residues in marine sediments and invertebrates following chemotherapy in aquaculture, such as the use of oxytetracycline and Romet® 30, highlights the environmental impact of such treatments. This could be relevant when considering the ecological effects of deploying compounds like 30-Oxopseudotaraxasterol in similar contexts (Capone et al., 1996).
Treatment of Peripheral Neuropathic Pain
Research on miR-30b-5p and its role in attenuating oxaliplatin-induced peripheral neuropathic pain in rats suggests a potential application for compounds affecting similar pathways in pain management (Li et al., 2019).
Cancer Treatment
Brentuximab vedotin (SGN-35), a drug for relapsed CD30-positive lymphomas, exemplifies the application of targeted therapy in oncology, potentially guiding research into similar targeted compounds (Younes et al., 2010).
Synthesis and Evaluation in Cell Proliferation
The study on the synthesis of oxoapratoxin E and its C30 epimer and their effects on cell proliferation provides insights into the process of developing and evaluating novel compounds for biological applications (Wu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLWGFAJYTCDB-WWXACCNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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